二苯乙酸铑(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

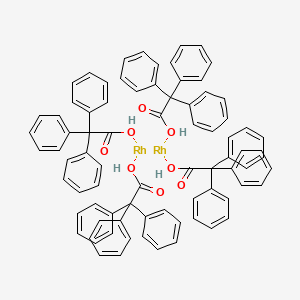

Rhodium(II) 2,2,2-triphenylacetate is a compound with the CAS Number: 68803-79-2 . It has a molecular weight of 677.58 and its IUPAC name is rhodium (II) 2,2,2-triphenylacetate .

Chemical Reactions Analysis

Rhodium(II) 2,2,2-triphenylacetate has been used in the insertion reaction of aryldiazoacetates with ortho-isopropyl or ortho-ethyl groups . This reaction proceeded site-selectively to afford 2-unsubstituted indane-1-carboxylates in 75%–96% yields .Physical and Chemical Properties Analysis

Rhodium(II) 2,2,2-triphenylacetate is a solid . It should be stored sealed in a dry place at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.科学研究应用

当然!以下是关于二苯乙酸铑(II)在科学研究中的应用的全面分析,重点介绍六种独特的应用:

环加成反应中的催化作用

二苯乙酸铑(II)广泛用作[2+2+2]环加成反应的催化剂。这些反应对于从三个不饱和分子(如炔烃、烯烃和腈)构建六元环至关重要。 通过配体修饰,该催化剂能够微调反应性和选择性,使其在实现化学选择性、区域选择性、非对映选择性和对映选择性方面非常有效 .

C-H键活化

该化合物也用于C-H键活化过程。二苯乙酸铑(II)促进氮烯插入C-H键,从而实现新的C-N键的形成。 这种应用对于合成复杂的有机分子(包括药物和农药)至关重要 .

烯烃的胺化

二苯乙酸铑(II)用作烯烃氨基甲酸酯胺化的催化剂。 该过程对于生成含氮杂环化合物非常重要,这些杂环化合物是合成天然产物和生物活性化合物的宝贵中间体 .

烯烃的氮杂环丙烷化

该化合物用于烯烃的氮杂环丙烷化,以立体选择性地制备环状氨基甲酸酯。 该反应对于生产氮杂环丙烷很重要,氮杂环丙烷是有机合成中的通用中间体,可以进一步转化为各种官能化分子 .

对映选择性环丙烷化

二苯乙酸铑(II)用于对映选择性环丙烷化反应。 这些反应对于合成手性环丙烷至关重要,由于其生物活性及其结构的复杂性,环丙烷是制药行业中的宝贵构建模块 .

环状氧鎓叶立德的生成

该化合物也用于生成环状氧鎓叶立德。这些叶立德是各种有机转化中的中间体,包括合成复杂的天然产物和药物。 能够高效地生成这些中间体突出了二苯乙酸铑(II)在有机合成中的多功能性 .

安全和危害

作用机制

Target of Action

Rhodium(II) 2,2,2-triphenylacetate is a catalyst that primarily targets various biochemical reactions. It has been used in the amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, enantioselective cyclopropanation, and the preparation of cyclic oxonium ylides .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactions it catalyzes. For instance, in the amination of allene carbamates, Rhodium(II) 2,2,2-triphenylacetate aids in the insertion of a nitrogen atom into the carbon-hydrogen bond .

Biochemical Pathways

Rhodium(II) 2,2,2-triphenylacetate affects various biochemical pathways depending on the reaction it is catalyzing. For example, in the amination of allene carbamates, it influences the pathway leading to the formation of cyclic cabamates .

Result of Action

The molecular and cellular effects of Rhodium(II) 2,2,2-triphenylacetate’s action depend on the specific reaction it is catalyzing. In general, it enables the formation of new compounds through the reactions it facilitates .

Action Environment

The action, efficacy, and stability of Rhodium(II) 2,2,2-triphenylacetate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. It is typically stored in a dry environment at room temperature .

属性

IUPAC Name |

rhodium(2+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGCTLAWFCYESK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30O4Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)

![N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462629.png)

![N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide](/img/structure/B2462631.png)